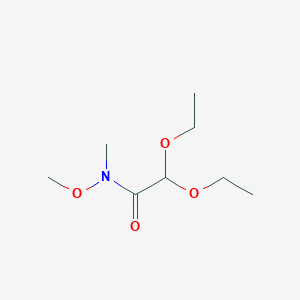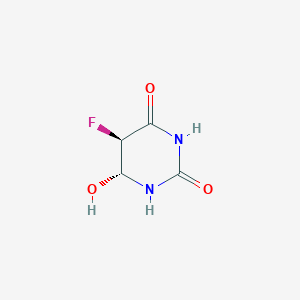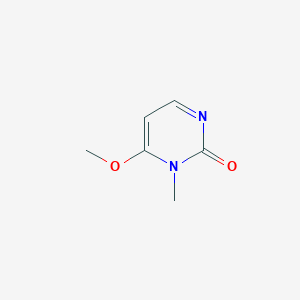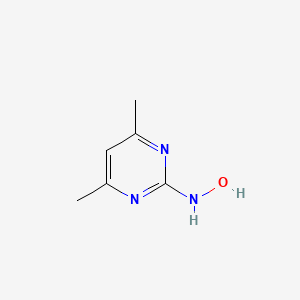
2-Bromo-3-ethynylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-ethynylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the second position and an ethynyl group at the third position. Thiophene derivatives, including this compound, are known for their unique electronic properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethynylthiophene typically involves the bromination of 3-ethynylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a radical mechanism, selectively brominating the thiophene ring at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Sonogashira coupling, forming new carbon-carbon bonds with aryl or vinyl halides.
Polymerization: The compound can undergo polymerization reactions, forming polythiophene derivatives with enhanced electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).
Coupling Reactions: Often use palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper iodide (CuI) in the presence of a base like triethylamine (Et3N).
Polymerization: Can be initiated using oxidative conditions or radical initiators.
Major Products:
Substitution Reactions: Yield substituted thiophene derivatives with various functional groups.
Coupling Reactions: Produce extended conjugated systems, such as aryl-ethynyl thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-ethynylthiophene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-ethynylthiophene depends on its application:
In Organic Electronics: The compound’s unique electronic properties, such as high charge mobility and stability, make it suitable for use in electronic devices.
In Biological Systems: The ethynyl and bromine substituents can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methoxythiophene: Another thiophene derivative with a methoxy group instead of an ethynyl group.
3-Ethynylthiophene: Lacks the bromine substituent, resulting in different reactivity and applications.
2-Bromo-3-hexylthiophene: Features a hexyl group, making it more hydrophobic and suitable for different applications.
Uniqueness: 2-Bromo-3-ethynylthiophene stands out due to its combination of bromine and ethynyl substituents, which confer unique reactivity and electronic properties. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C6H3BrS |
|---|---|
Molekulargewicht |
187.06 g/mol |
IUPAC-Name |
2-bromo-3-ethynylthiophene |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-4-8-6(5)7/h1,3-4H |
InChI-Schlüssel |
UYJSKMVTTFGFNX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(SC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


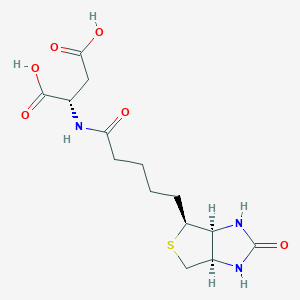
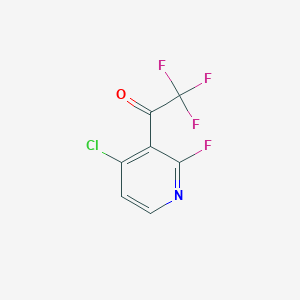
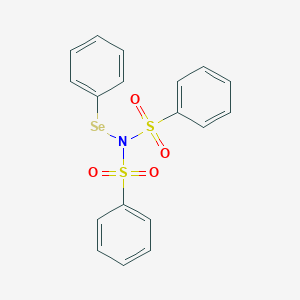
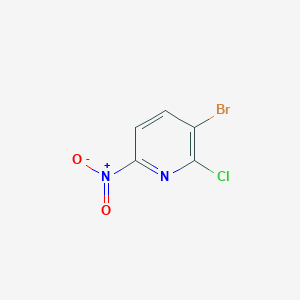
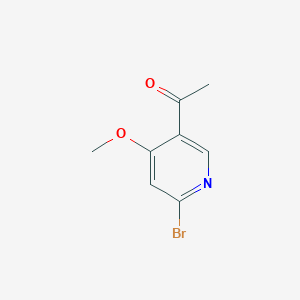
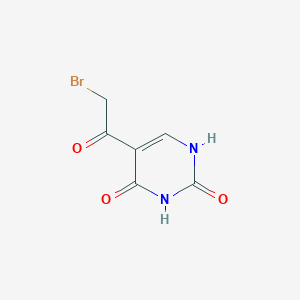
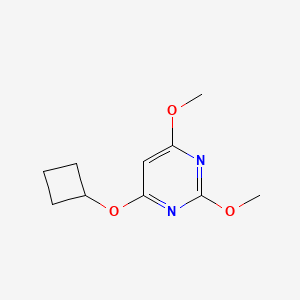
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

